2-fluoro-6-(methoxymethoxy)benzoic Acid
Overview
Description
2-Fluoro-6-(methoxymethoxy)benzoic Acid is an organic compound with the molecular formula C9H9FO4 . It has an average mass of 200.164 Da and a monoisotopic mass of 200.048492 Da . It is also known by other names such as 2-Fluor-6-methoxybenzoesäure in German, Acide 2-fluoro-6-méthoxybenzoïque in French, and Benzoic acid, 2-fluoro-6-methoxy- in English .
Synthesis Analysis
2-Fluoro-6-(methoxymethoxy)benzoic Acid may be used as a starting material in the three-step synthesis of dihydro-0-methylsterigmatocystin, a natural mycotoxin .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(methoxymethoxy)benzoic Acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
2-Fluoro-6-(methoxymethoxy)benzoic Acid is a white crystalline powder . It has a melting point of 90.0 to 94.0 °C . It is soluble in methanol .Scientific Research Applications
Chemical Synthesis
“2-fluoro-6-(methoxymethoxy)benzoic Acid” is used as a starting material in the synthesis of various chemical compounds . It plays a crucial role in the formation of complex molecules during the synthesis process .
Mycotoxin Production
This compound may be used in the three-step synthesis of dihydro-0-methylsterigmatocystin, a natural mycotoxin . Mycotoxins are toxic compounds produced by fungi, and they have significant implications in food safety and human health .
Antioxidant System Research
Research has shown that benzoic acid derivatives, like “2-fluoro-6-(methoxymethoxy)benzoic Acid”, can affect the activity of the antioxidant system . This makes it a valuable compound in studying oxidative stress and related diseases .
Inhibitors of Hepatitis C Virus Polymerase
There is evidence that fluoro-methoxy-benzoic acid derivatives can be used in the synthesis of inhibitors of hepatitis C virus polymerase . This opens up potential applications in antiviral drug development .
Seed Germination Studies
Benzoic acid and its derivatives have been found to significantly inhibit seed germination . This property can be used to study the effects of various chemicals on plant growth and development .
Production of 5-Lipoxygenase Inhibitors
“2-fluoro-6-(methoxymethoxy)benzoic Acid” can be used in the production of 5-lipoxygenase inhibitors . These inhibitors are used in the treatment of asthma and other inflammatory conditions .
Safety and Hazards
2-Fluoro-6-(methoxymethoxy)benzoic Acid is considered an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-6-(methoxymethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHNMMSMWHKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-(methoxymethoxy)benzoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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